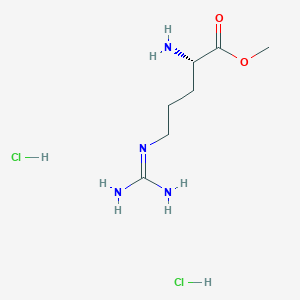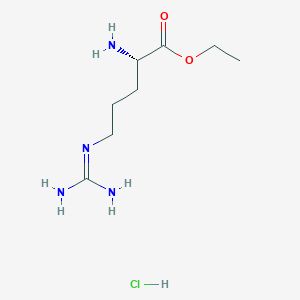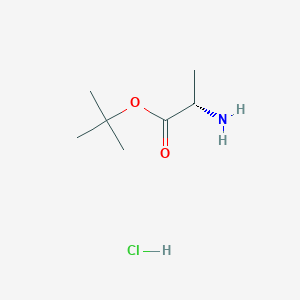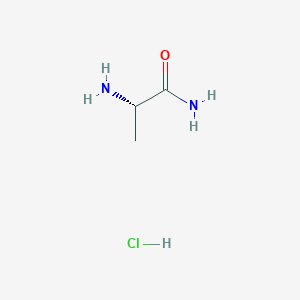
L-Valine benzyl ester hydrochloride
Vue d'ensemble
Description
L-Valine benzyl ester hydrochloride is a compound with the molecular formula C12H18ClNO2 . It is an optically active compound containing only the levorotatory isomer (L-valine) . The compound is a white crystalline solid .
Molecular Structure Analysis
The molecular weight of this compound is 243.73 g/mol . The IUPAC name is benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride . The compound has several computed descriptors, including InChI and SMILES strings .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water and has a specific rotation of -9.0 to -11.0 degrees (C=2, H2O) . The compound has a melting point of 138 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Prodrug Development
L-Valine benzyl ester hydrochloride has been utilized in the synthesis of new compounds and prodrugs. For example, it was used in creating a water-soluble prodrug of the adenosine A2A receptor antagonist MSX-2, which showed stability in artificial gastric acid and susceptibility to cleavage by pig liver esterase (Vollmann et al., 2008). In another study, it was part of a process for amide bond formation in the preparation of amides through copper-mediated oxidative coupling (Giguère-Bisson et al., 2012).
Molecular Recognition and Extraction
Research on molecular recognition properties demonstrated its use in extraction and transport studies. For instance, its molecular recognition properties were investigated using hemicucurbiturils as receptors in extraction and transport of amino acids (Cucolea et al., 2016).
Analytical Chemistry and Method Development
In analytical chemistry, it was used for developing and validating a gas chromatography method for the production of anti-hypertensive drugs, highlighting its utility in the pharmaceutical industry (Shinde et al., 2013).
Enzymatic Stability Studies
It also played a role in evaluating the chemical and enzymatic stabilities of amino acid prodrugs, offering insights into the design of more stable and efficient prodrugs (Gupta et al., 2009).
Polymer Synthesis and Properties
Furthermore, this compound was involved in the synthesis of polymers, such as in the asymmetric anionic polymerization of N-maleoyl-L-valine methyl ester to produce polymers with high specific rotations (Zhang et al., 2004).
Fluorescent Labeling and Biomolecule Probing
In another application, it was used in the synthesis of fluorescent functionalized benzo(a)phenoxazinium chlorides for potential use as covalent probes for biomolecules (Barros et al., 2006).
Mécanisme D'action
Target of Action
L-Valine benzyl ester hydrochloride, also known as H-Val-OBzl.HCl, is a derivative of the amino acid L-Valine . It is primarily used as an intermediate in the preparation of peptides . The primary targets of this compound are therefore the peptide structures that it helps to form.
Mode of Action
It is known that it acts as a building block in the synthesis of peptides . It is likely that it interacts with its targets by being incorporated into the peptide chain during synthesis, thereby influencing the structure and function of the resulting peptide.
Propriétés
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNABFUHGBCMF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469272 | |
| Record name | Val-OBzl HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2462-34-2 | |
| Record name | Val-OBzl HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine benzyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















